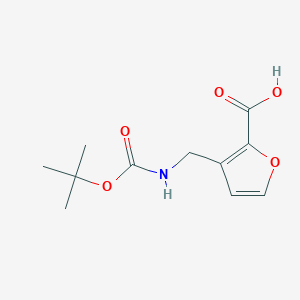
3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acid” is a compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The synthesis of a similar compound, “3- ( (tert-Butoxycarbonyl) (methyl)amino)propanoic acid”, involves the formation of an enamine via the conjugate addition of benzylamine to methyl propiolate . This is followed by an aza-annulation reaction with acryloyl chloride, giving the ester .Molecular Structure Analysis
The molecular structure of a similar compound, “3- ( (tert-Butoxycarbonyl) (methyl)amino)propanoic acid”, has been analyzed using 1H-NMR and 13C-NMR . The 1H-NMR spectrum shows signals corresponding to the protons in the molecule, while the 13C-NMR spectrum shows signals for the carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3- ( (tert-Butoxycarbonyl) (methyl)amino)propanoic acid”, include a molecular weight of 203.24 and a solid physical form . It should be stored in a dry, room temperature environment .Scientific Research Applications
Synthesis of Isomers
The compound can be used in the synthesis of isomers. For instance, it has been used in the synthesis of Erythro (±) and Threo (±) isomers of methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate . The Erythro (±) isomer was obtained in excellent yield (93%) using sodium borohydride in methanol at -40°C .
Dipeptide Synthesis
The compound has been used in the synthesis of dipeptides. Specifically, tert-butoxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
Thermodynamics Analysis
The compound has been used in thermodynamics analysis. The changes in energy with conformation in the reaction indicate that the increasingly negative values with length of molecules show increasing spontaneity of the reaction .
Chiral Separation
The compound has been used in chiral separation. An effective approach to separate chiral (2 S,4 S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid from mixed (2 S,4 S)-TBMP and (2 S,4 R)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid, an important intermediate for the anti-HCV drug Velpatasvir, was developed .
Drug Development
The compound has potential applications in drug development. As mentioned above, it has been used as an intermediate in the synthesis of the anti-HCV drug Velpatasvir .
Mechanism of Action
Safety and Hazards
Future Directions
Conformationally restricted amino acids, like “3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acid”, are important components in peptidomimetics and drug design . They have the potential to be used as therapeutic agents by mimicking the messenger molecule and disrupting the biological process . Future research may focus on the synthesis of more conformationally restricted amino acids and their incorporation into peptides .
properties
IUPAC Name |
3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5/c1-11(2,3)17-10(15)12-6-7-4-5-16-8(7)9(13)14/h4-5H,6H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUPISGHUIBHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(OC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(tert-Butoxycarbonylamino-methyl)-furan-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2624609.png)
![5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride](/img/structure/B2624611.png)

![1,9-Dioxadispiro[2.1.35.23]decane](/img/structure/B2624614.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2624615.png)
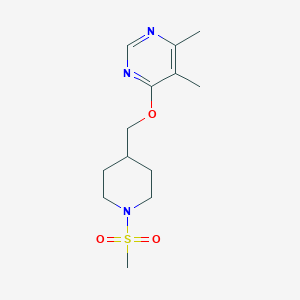
![2-[2-(Methylamino)acetamido]benzoic acid](/img/structure/B2624617.png)
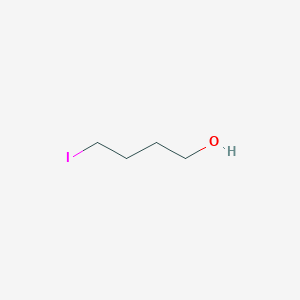
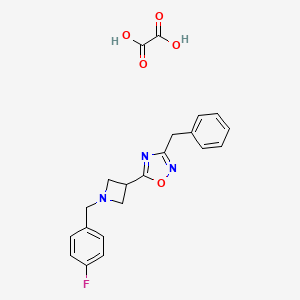
![2-(4-isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2624621.png)
![2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2624622.png)
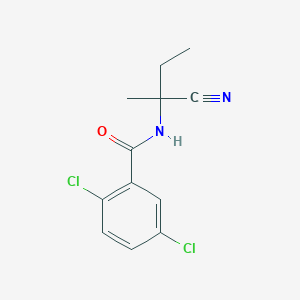
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2624627.png)
![N-(4-fluorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2624630.png)